molecular formula C8H7F2NO B13004566 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone

1-(2-(Difluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B13004566
M. Wt: 171.14 g/mol
InChI Key: LWOMSNJJOCSPRJ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)pyridine with ethanoyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(Difluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Difluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

1-(2-(Difluoromethyl)pyridin-3-yl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H7F2NO/c1-5(12)6-3-2-4-11-7(6)8(9)10/h2-4,8H,1H3

InChI Key

LWOMSNJJOCSPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(F)F

Origin of Product

United States

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